molecular formula C19H19NO2S B2481691 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide CAS No. 1219911-65-5

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide

Cat. No.: B2481691
CAS No.: 1219911-65-5
M. Wt: 325.43
InChI Key: ASHZCIYDECLDNV-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is a synthetic amide derivative featuring a naphthalene backbone substituted with a methoxyethyl group and a thiophen-3-ylmethyl moiety. The naphthamide core may facilitate π-π stacking interactions, while the methoxyethyl group could enhance solubility in polar solvents compared to purely aromatic substituents. The thiophene ring, a common pharmacophore, might contribute to electronic interactions or binding affinity in biological systems .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZCIYDECLDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide, with the molecular formula C19_{19}H19_{19}NO2_2S and a molecular weight of approximately 325.43 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings.

The synthesis of this compound typically involves several organic reactions. Key steps include:

  • Formation of the Naphthamide Core : The compound is synthesized through amide bond formation, commonly using reagents such as carbodiimides.
  • Introduction of Thiophene and Methoxyethyl Groups : These moieties are incorporated via cross-coupling reactions, enhancing the compound's biological activity.

The chemical structure can be represented as follows:

Property Details
Molecular Formula C19_{19}H19_{19}NO2_2S
Molecular Weight 325.43 g/mol
CAS Number 1219911-65-5

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, analogs have shown effectiveness in inhibiting cell growth in HepG2 liver cancer cells by affecting mitochondrial membrane potential and cell cycle progression .
  • Enzyme Interaction : The compound may act as a ligand or probe in biochemical assays, potentially modulating enzyme activity through specific binding interactions.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Signal Transduction Modulation : It may influence signaling pathways by interacting with protein targets, leading to altered gene expression or metabolic processes.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound might also activate caspases or other apoptosis-related proteins .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antitumor Studies : A study involving a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values in the low micromolar range. This suggests a potential for development as an anticancer agent .
  • Developmental Toxicity Assessments : Research on related methoxyethyl compounds indicates potential teratogenic effects at certain concentrations, highlighting the need for careful evaluation in drug development contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with the target molecule:

A. 3-Chloro-N-phenyl-phthalimide ()
  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Key Features: Used as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization reactions.
  • Comparison : Unlike the target naphthamide, this compound is a cyclic imide, which confers rigidity and thermal stability. The chloro group enhances electrophilicity, favoring nucleophilic substitution, whereas the methoxyethyl group in the target compound prioritizes solubility .
B. N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide ()
  • Structure : Acetamide core with dihydrothiophene (sulfone) and 3-methoxyphenyl groups.
  • Comparison : Both compounds feature amide linkages and methoxy-containing substituents. However, the target’s naphthamide core is bulkier, likely reducing solubility but enhancing aromatic interactions. The dihydrothiophene sulfone in ’s compound introduces stronger electron-withdrawing effects compared to the neutral thiophene in the target .

Physicochemical and Functional Properties

Property Target Compound 3-Chloro-N-phenyl-phthalimide N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide
Core Structure 1-Naphthamide Phthalimide Acetamide
Substituents Methoxyethyl, thiophen-3-ylmethyl Chloro, phenyl Dihydrothiophene sulfone, 3-methoxyphenyl
Molecular Weight (g/mol) ~327.4 (calculated) 257.67 293.33
Polarity Moderate (methoxyethyl enhances) Low (aromatic dominance) High (sulfone group)
Key Applications Not reported (inferred: materials) Polyimide synthesis Not reported (inferred: pharmaceuticals)

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